

# Initial Clinical Trial Findings for MK-7145: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a technical summary of the initial findings for MK-7145, an investigational oral small molecule inhibitor of the renal outer medullary potassium (ROMK) channel. MK-7145 has been evaluated for the treatment of hypertension and heart failure. This guide synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows. While Phase 1 clinical trials have been completed, detailed quantitative results are not yet publicly available. This document therefore focuses on the established mechanism of action, preclinical outcomes, and the design of the initial clinical studies.

#### Introduction

MK-7145 is a selective inhibitor of the ROMK (Kir1.1), an ATP-dependent potassium channel encoded by the KCNJ1 gene.[1] The ROMK channel is crucial for potassium homeostasis, playing a key role in potassium recycling in the thick ascending limb of Henle (TAL) and in potassium secretion in the cortical collecting duct (CCD) of the nephron.[2][3][4][5] By inhibiting ROMK, MK-7145 is expected to induce diuresis and natriuresis with a potassium-sparing effect, offering a novel therapeutic approach for managing hypertension and heart failure.[2][3] [5][6][7]



#### **Mechanism of Action**

MK-7145 exerts its pharmacological effect by directly inhibiting the ROMK channel. This channel is a key component in the regulation of sodium and potassium transport in the distal nephron. In the TAL, ROMK facilitates potassium recycling across the luminal membrane, which is essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2). In the CCD, ROMK is the primary channel for potassium secretion, a process coupled with sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK by MK-7145 is therefore intended to reduce sodium reabsorption and potassium secretion.

#### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mechanism of MK-7145 action in the kidney.

### **Preclinical Findings**

Preclinical studies for **MK-7145** were conducted in rat and dog models to assess its pharmacokinetics, pharmacodynamics, and safety.



# Pharmacodynamics in Spontaneously Hypertensive Rats (SHR)

In a subchronic study in spontaneously hypertensive rats, **MK-7145** demonstrated a dose-dependent reduction in systolic blood pressure (SBP).[4]

| Dose (mg/kg/day) | SBP Lowering (mmHg) | Comparator (HCTZ) SBP<br>Lowering (mmHg) |
|------------------|---------------------|------------------------------------------|
| 3                | ~12                 | ~12 (at 25 mg/kg/day)                    |
| 10               | ~20                 | > HCTZ at 25 mg/kg/day                   |

### **Diuresis and Natriuresis in Normotensive Dogs**

Acute and chronic oral administration of **MK-7145** to normotensive dogs resulted in dose-dependent diuresis and natriuresis. Notably, these effects occurred without significant urinary potassium loss or changes in plasma electrolyte levels.[8][9] After six days of dosing, elevations in bicarbonate and aldosterone were observed.[8][10]

#### **Experimental Protocols**

- Subchronic Blood Pressure Study in SHR: Male spontaneously hypertensive rats were administered MK-7145 once daily via oral gavage for four days. Blood pressure was continuously monitored using implanted telemetry devices.[4]
- Cardiovascular Safety in Anesthetized Dogs: The cardiovascular safety of MK-7145 was
  evaluated in anesthetized and vagotomized dogs. The compound was administered
  intravenously in three sequential 30-minute periods at cumulative doses. Heart rate, mean
  arterial pressure, and electrocardiographic parameters were monitored.[2][4]
- Acute Diuresis/Natriuresis Model in Rats: Sprague-Dawley rats were administered MK-7145
   orally. Urine was collected over a 4-hour period to measure volume and electrolyte
   concentrations.[4]

### **Initial Clinical Trial Program**



The initial clinical development of **MK-7145** included Phase 1 studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. While the studies are listed as completed, the detailed quantitative results have not been publicly released.[10]

#### Phase 1b Study in Hypertension (NCT01370655)

This study was a randomized, double-blind, placebo- and active-controlled trial to evaluate the effects of **MK-7145** on blood pressure in male participants with mild-to-moderate hypertension. [11]

| Parameter            | Description                                                                                                                                                    |  |
|----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Primary Objective    | To assess the antihypertensive efficacy of multiple-dose administration of 6 mg MK-7145 compared to placebo.[11]                                               |  |
| Secondary Objectives | To compare the blood pressure-lowering effect of 6 mg MK-7145 to 25 mg hydrochlorothiazide (HCTZ), and to evaluate the safety and tolerability of MK-7145.[11] |  |
| Primary Outcome      | Change from baseline in 24-hour post-dose time-weighted average systolic blood pressure (TWA SBP) on Day 28.[11]                                               |  |
| Secondary Outcomes   | Change from baseline in 24-hour TWA diastolic blood pressure (DBP), 24-hour urinary sodium excretion, and 24-hour urinary potassium excretion.[11]             |  |

### **Experimental Workflow for NCT01370655**





Click to download full resolution via product page

Caption: Workflow for the Phase 1b hypertension study.

## Phase 1 Study in Renal Insufficiency and Heart Failure (NCT01558674)



This two-part, open-label study was designed to evaluate **MK-7145** in participants with renal insufficiency, with and without heart failure.[12]

| Parameter         | Part I: Renal Insufficiency                                                                                              | Part II: Heart Failure with<br>Renal Insufficiency                                                              |
|-------------------|--------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Primary Objective | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of MK-7145 compared to furosemide. [12][13] | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a titrated dose of MK-7145.[12] |
| Primary Outcome   | 24-hour urinary sodium excretion on the first day of dosing.[12][13]                                                     | Change in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels.[13]                                      |

### **Summary and Future Directions**

**MK-7145**, a novel ROMK inhibitor, has demonstrated promising preclinical efficacy in animal models of hypertension, with a favorable diuretic and natriuretic profile that appears to be potassium-sparing. The initial Phase 1 clinical trials were designed to translate these findings to human subjects, assessing the safety and efficacy of **MK-7145** in hypertension and heart failure with renal impairment.

The lack of publicly available quantitative data from these initial clinical trials precludes a definitive assessment of **MK-7145**'s clinical potential. Future publications of these results are anticipated and will be critical in determining the path forward for this investigational agent. Researchers and clinicians in the fields of cardiology and nephrology should remain watchful for these forthcoming data to fully understand the therapeutic promise of ROMK inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. ROMK Wikipedia [en.wikipedia.org]
- 2. Regulation and function of potassium channels in aldosterone-sensitive distal nephron -PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive guide to the ROMK potassium channel: form and function in health and disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Initial Clinical Trial Findings for MK-7145: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609099#initial-clinical-trial-findings-for-mk-7145]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com